![molecular formula C13H19NO2S B4793933 4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B4793933.png)
4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide
Overview
Description
4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide, also known as EMT, is a synthetic compound that has been studied for its potential applications in scientific research. EMT is a member of the thiophene family and has a unique chemical structure that makes it an interesting target for investigation. In
Scientific Research Applications
4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide has also been investigated for its potential as an antidepressant and anxiolytic agent.
Mechanism of Action
The exact mechanism of action of 4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a role in regulating anxiety and mood.
Biochemical and Physiological Effects
4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, as well as increase the expression of certain proteins that are involved in neuroprotection. 4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide has also been shown to improve cognitive function and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide in lab experiments is that it has been shown to have low toxicity and high selectivity for the GABAergic system. This makes it a potentially useful tool for investigating the role of GABA in various physiological processes. However, one limitation of using 4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Future Directions
There are several future directions for research on 4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide. One area of interest is investigating its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is investigating its potential as an antidepressant and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of 4-ethyl-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide and its effects on the GABAergic system.
properties
IUPAC Name |
4-ethyl-5-methyl-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-11-9(2)17-8-12(11)13(15)14-7-10-5-4-6-16-10/h8,10H,3-7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSLWUVYQUTHQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCC2CCCO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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